molecular formula C24H23ClN4O2S B2558233 3-(4-chlorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536714-36-0

3-(4-chlorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2558233
CAS RN: 536714-36-0
M. Wt: 466.98
InChI Key: DABMEDRSSYJTCQ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C24H23ClN4O2S and its molecular weight is 466.98. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Synthesis and Biological Evaluation :Compounds structurally related to "3-(4-chlorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one" have been synthesized and evaluated for their antimicrobial activities. For instance, a series of derivatives including pyrazole and pyrimidine compounds have demonstrated potent antimicrobial effects against a range of bacterial and fungal strains. These studies highlight the chemical compound's relevance in developing new antimicrobial agents, which could be crucial in addressing antibiotic resistance (Hafez, El-Gazzar, & Al-Hussain, 2016; B'Bhatt & Sharma, 2017).

Anticancer Activity

Development of Anticancer Agents :Research into similar compounds has also shown promising anticancer properties. The modification of the pyrazole and pyrimidine cores, similar in structure to the compound , has led to derivatives with enhanced anticancer activity. These findings underscore the compound's potential utility in cancer therapy, contributing to the ongoing search for more effective and selective anticancer drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Chemical Characterization

Innovative Synthetic Routes :The synthesis of related compounds involves innovative approaches that can enhance the chemical diversity and biological activity of potential pharmaceuticals. For example, the utilization of different synthetic pathways to obtain pyrazole and pyrimidine derivatives opens new avenues for the development of compounds with potential therapeutic applications. These synthetic strategies not only contribute to the expansion of chemical libraries but also provide a deeper understanding of structure-activity relationships (Akbari et al., 2008).

properties

IUPAC Name

3-(4-chlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O2S/c1-15-10-12-28(13-11-15)20(30)14-32-24-27-21-18-4-2-3-5-19(18)26-22(21)23(31)29(24)17-8-6-16(25)7-9-17/h2-9,15,26H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABMEDRSSYJTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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